Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
Description
Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a naphthyridine-based compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a morpholine-4-carbonyl moiety at position 3, and an ethyl benzoate group linked via an amino bridge at position 3. The morpholine-4-carbonyl group introduces conformational flexibility and hydrogen-bonding capacity, while the ethyl benzoate moiety contributes to lipophilicity, which may influence pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-3-31-23(29)16-5-4-6-17(13-16)26-20-18-8-7-15(2)25-21(18)24-14-19(20)22(28)27-9-11-30-12-10-27/h4-8,13-14H,3,9-12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUGWXLONLIWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the naphthyridine intermediate.
Attachment of the Ethyl Benzoate Moiety: The final step involves esterification, where the ethyl benzoate group is attached to the naphthyridine-morpholine intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action is determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,8-Naphthyridine Core
The target compound is compared to analogs with modifications at key positions (Table 1):
Key Observations :
- Morpholine vs. Piperidine : The morpholine-4-carbonyl group in the target compound offers higher polarity compared to the 2-ethylpiperidine-1-carbonyl group in its analog, likely improving aqueous solubility .
- Amino Linkage vs.
Functional Group Modifications in Benzoate Derivatives
highlights benzoate derivatives with distinct linker chemistries:
- I-6602: Features a propoxy-ether linker with a 3-methylisoxazole group. The ether linkage reduces hydrogen-bonding capacity compared to the amino linker in the target compound .
Impurities and Byproducts
lists impurities such as benzamide derivatives (e.g., Imp. E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide). These emphasize the importance of the benzoate group’s integrity; hydrolysis or rearrangement could generate inactive metabolites .
Biological Activity
Ethyl 3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
1. Antimicrobial Properties
Research has demonstrated that derivatives of naphthyridine exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study indicated that modifications on the naphthyridine structure can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The naphthyridine moiety has been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. This compound's structural components suggest potential interactions with targets involved in cancer progression, such as topoisomerases and kinases .
3. Anti-inflammatory Effects
Compounds derived from naphthyridine structures have demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are crucial in managing conditions like arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- DNA Interaction : The naphthyridine core may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of naphthyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
